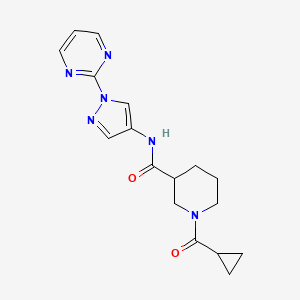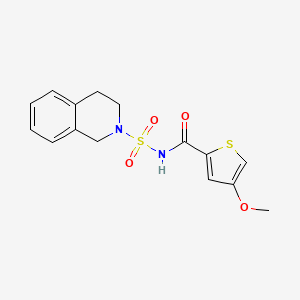![molecular formula C23H26N2O3 B6915903 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6915903.png)
1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and butanoyl groups. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the pyrrolidine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid, which share the pyrrolidine moiety.
Uniqueness
1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide is unique due to its specific combination of the benzofuran and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-5-22(26)25-12-4-8-20(25)23(27)24-19-7-3-6-16(15-19)17-9-10-21-18(14-17)11-13-28-21/h3,6-7,9-10,14-15,20H,2,4-5,8,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXPTDYYFJTLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Benzyl-3,3-dimethylpiperazin-1-yl)methyl]-3-methylquinazolin-4-one](/img/structure/B6915822.png)
![N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B6915828.png)
![2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide](/img/structure/B6915836.png)
![N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-3-(7-methyl-1H-indol-3-yl)propanamide](/img/structure/B6915855.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6915860.png)
![1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide](/img/structure/B6915865.png)
![5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B6915888.png)

![(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone](/img/structure/B6915898.png)
![N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide](/img/structure/B6915904.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B6915907.png)
![(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915913.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-[(2-piperidin-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6915926.png)
